(1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine
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Overview
Description
(1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine is a chemical compound with the molecular formula C8H19NOS and a molecular weight of 177.31 g/mol . This compound is characterized by the presence of a methoxy group, a propylamine chain, and a methylsulfanyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methoxypropan-2-ol with 3-(methylsulfanyl)propylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours until the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of (1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine: C8H19NOS
(1-Methoxypropan-2-yl)[3-(ethylsulfanyl)propyl]amine: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
(1-Methoxypropan-2-yl)[3-(methylsulfanyl)butyl]amine: Similar structure with a butyl chain instead of a propyl chain.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, propylamine chain, and methylsulfanyl group allows for diverse chemical modifications and applications .
Properties
Molecular Formula |
C8H19NOS |
---|---|
Molecular Weight |
177.31 g/mol |
IUPAC Name |
1-methoxy-N-(3-methylsulfanylpropyl)propan-2-amine |
InChI |
InChI=1S/C8H19NOS/c1-8(7-10-2)9-5-4-6-11-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
OHLQBXINZSUXQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCCCSC |
Origin of Product |
United States |
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